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Compound of Interest

Compound Name: 2-(4-Methylphenyl)ethanol

Cat. No.: B147315

Prepared by: Senior Application Scientist, Flavor Division

Introduction: Chemical & Physical Profile

2-(p-Tolyl)ethanol, also known by its synonyms 4-Methylphenethyl Alcohol and 2-(4-
Methylphenyl)ethanol, is an aryl alkyl alcohol that serves as a versatile and impactful
ingredient in the flavor and fragrance industry.[1][2] Its unique aromatic profile allows for its
application across a wide spectrum of flavor systems. As a primary alcohol, its chemical
structure contributes to its characteristic scent and stability.[2]

The compound presents as a colorless to light yellow clear liquid and is valued for its high
purity in commercial applications, typically exceeding 98% as determined by gas
chromatography (GC).[1] A comprehensive understanding of its physical and chemical
properties is paramount for its effective use in flavor development and manufacturing.

Table 1: Physicochemical Properties of 2-(p-Tolyl)ethanol
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Property Value Source(s)
Chemical Formula CoH120 [1103114]
Molecular Weight 136.19 g/mol [11[415]
CAS Number 699-02-5 [1114]
Appearance C.:ok')rless to light yellow clear 1]

liquid
Boiling Point 244-245 °C (lit.) [3]
Flash Point 107 °C (225 °F) [3]
Specific Gravity ~0.978 - 1.00 g/mL @ 20-25°C  [3]
Refractive Index ~1.525 - 1.529 @ 20°C [3]

Olfactory & Sensory Profile

The primary contribution of 2-(p-Tolyl)ethanol to a flavor system is its distinct aroma. A detailed
characterization of its olfactory notes is crucial for the flavorist to predict its behavior and
synergy with other components.

e Primary Notes: The dominant characteristic is a mild, pleasant floral scent, often described
with nuances of rose and hyacinth.

o Secondary Notes: Underlying the primary floralcy are subtle spicy and musty undertones.

o Taste Contribution: In dilution, it imparts a floral, slightly fruity taste. Its role is primarily
aromatic, lifting and adding complexity to the overall flavor profile rather than contributing
basic tastes like sweetness or sourness.

The causality of its aroma lies in its molecular structure: the ethanol group provides the polar
"head" common to many floral alcohols, while the p-tolyl group (a benzene ring substituted with
a methyl group) adds a specific aromatic character that differentiates it from similar molecules
like phenethyl alcohol.

Applications in Flavor Systems
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2-(p-Tolyl)ethanol is a highly functional ingredient used to build and enhance a variety of flavor
profiles. Its stability and floral character make it suitable for a wide range of food and beverage
applications.

Key Application Areas:

o Floral Flavors: It is a foundational component in rose, jasmine, and other delicate floral flavor
creations, providing a natural and rounded character.

o Fruit Flavors: In berry flavors (raspberry, strawberry) and stone fruit flavors (apricot, peach),
it introduces a floral lift that enhances the perception of ripeness and authenticity.

e Honey & Tea Flavors: The spicy and floral notes are highly synergistic with honey and
various tea profiles, particularly black and green teas.[6]

» Dairy & Confectionery: In products like yogurt, ice cream, and hard candies, it can be used at
low levels to add a sophisticated aromatic nuance.

Table 2: Recommended Usage Levels in Final Product (ppm)

Typical Starting Level

Food/Beverage Category Maximum Use Level (ppm)
(ppm)

Non-alcoholic Beverages 0.5 5.0

Ice Cream, Frozen Dairy 1.0 7.5

Candy, Confectionery 2.0 10.0

Baked Goods 15 8.0

Chewing Gum 5.0 20.0

Note: Levels are illustrative. Optimization is required based on the specific food matrix and
desired flavor profile.

Protocol: Flavor Development & Evaluation
Workflow
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The successful integration of 2-(p-Tolyl)ethanol into a flavor system requires a structured,
iterative process of formulation, application, and sensory evaluation. This protocol outlines a
self-validating system for flavor development.

Experimental Workflow Diagram

Flavor Development & Evaluation Workflow

1. Concept & Profile Definition
(e.g., 'Floral Raspberry")

:

2. Initial Formulation
- Select base materials
- Add 2-(p-Tolyl)ethanol at starting level

3. Dilution & Application

- Create 1% solution in Propylene Glycol
- Dose into target matrix (e.g., beverage)

4. Sensory Evaluation Panel

(Descriptive Analysis)

terate

5. Data Analysis
- Analyze intensity ratings
- Review panelist descriptors

Profile Met?

Y¢g No

6. Reformulation Iteration

7. Final Formula Lock - Adjust 2-(p-Tolyl)ethanol level
- Modify other components
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Caption: Workflow for flavor creation, from concept to final formula.

Step-by-Step Protocol

Stock Solution Preparation: Prepare a 1.0% solution of 2-(p-Tolyl)ethanol in a food-grade
solvent such as propylene glycol (PG) or ethanol. This allows for precise and homogenous
dosing into the flavor base.

o Causality: Direct addition of the neat material can lead to "hot spots" and inaccurate
dosing due to its potency. Dilution ensures even distribution.

Base Formulation: Create the foundational flavor blend (e.g., fruity, sweet components)
without the target ingredient. This serves as the experimental control.

Experimental Dosing: To the base formulation, add the 1.0% stock solution of 2-(p-
Tolyl)ethanol to achieve the desired concentration (refer to Table 2). Prepare several variants
with incremental concentration changes (e.g., 1 ppm, 3 ppm, 5 ppm).

Application in Matrix: Dose the final flavor variants into the intended food or beverage matrix
(e.g., sweetened water for beverages, unflavored yogurt for dairy). Always include a control
sample containing only the flavor base.

Sensory Evaluation: Conduct a descriptive sensory analysis with a trained panel (typically 6-
15 panelists).[7][8]

o Provide panelists with the control and the experimental samples, coded with random
three-digit numbers.

o Ask panelists to rate the intensity of key attributes (e.g., "Floral,” "Fruity," "Spicy") on a
structured scale (e.g., a 9-point hedonic scale).[7]

o Use a flavor wheel or a glossary of terms to standardize the vocabulary used by the panel.

[9]

Analysis and Iteration: Analyze the sensory data to determine if the addition of 2-(p-
Tolyl)ethanol achieved the desired aromatic lift without overpowering other notes. Based on
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the feedback, adjust the concentration in the next iteration until the target profile is achieved.
[10]

Protocol: Analytical Quality Control via GC-MS

To ensure consistency, purity, and identity, every incoming batch of 2-(p-Tolyl)ethanol must be
validated. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard instrumental
method for this purpose.[11]

QC Workflow Diagram

GC-MS Quality Control Workflow

1. Sample Receipt
(Raw Material Batch)

:

2. Sample Preparation
(Dilution in Solvent)

3. GC-MS Injection & Analysis

4. Data Processing
- Peak Integration
- Library Search

5. Specification Check

Pprity > 98% &
Ideptity Confirmed

Out of Specification

PASS FAIL

- Release to Production - Quarantine & Reject
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Caption: Standardized workflow for raw material identity and purity verification.

Step-by-Step GC-MS Protocol

e Standard & Sample Preparation:

o Standard: Prepare a 1000 ppm solution of a certified reference standard of 2-(p-
Tolyl)ethanol in a suitable solvent like methanol or dichloromethane.

o Sample: Prepare a 1000 ppm solution of the incoming raw material batch in the same
solvent.

¢ |nstrumental Parameters:

o Causality: The chosen parameters ensure proper volatilization of the analyte, good
separation from potential impurities on the column, and clear fragmentation in the mass
spectrometer for confident identification.

Table 3: Example GC-MS Parameters

Parameter Setting

GC System Agilent 7890B or equivalent

Column DB-5ms (30m x 0.25mm, 0.25um) or equivalent
Injection Volume 1 pL (Split mode, 50:1 ratio)

Inlet Temperature 250 °C

Oven Program 50 °C (hold 2 min), ramp to 280 °C @ 10 °C/min
MS System Agilent 5977A or equivalent

Transfer Line Temp 280 °C

lon Source Temp 230 °C

Scan Range 35-350 m/z
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e Analysis Sequence (Self-Validation):
o Run a solvent blank to ensure no system contamination.

o Run the certified reference standard to establish the retention time (RT) and mass

spectrum.
o Run the new batch sample.
o Data Interpretation & Acceptance Criteria:

o ldentity: The primary peak in the sample chromatogram must have the same retention
time (x0.05 min) and a mass spectrum that matches the reference standard and the
instrument's spectral library (e.g., NIST) with a match factor >90%.

o Purity: The area of the 2-(p-Tolyl)ethanol peak, as a percentage of the total integrated
peak area, must be >98.0%.[1]

o The material is released for use only if both identity and purity criteria are met.

Regulatory & Safety Overview

¢ United States: 2-(p-Tolyl)ethanol is considered Generally Recognized as Safe (GRAS) by the
Flavor and Extract Manufacturers Association (FEMA).[12][13][14][15] Its use in food is
governed by Good Manufacturing Practices.

e European Union: In the EU, flavoring substances are assigned an FL-number by the
European Food Safety Authority (EFSA) and listed in the Union List of Flavourings.[16][17]
Users must ensure compliance with the latest version of Regulation (EC) No 1334/2008.

o Safety: The material has been reviewed for safety as a fragrance ingredient, which provides
toxicological data relevant to its use in flavors.[2][5] Standard industry practices for handling
chemicals should be followed, including the use of personal protective equipment.

Storage & Stability

o Storage: 2-(p-Tolyl)ethanol should be stored in a cool, dark place, away from heat and
sources of ignition. Recommended storage is at room temperature, ideally below 15°C.
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» Handling: Use in a well-ventilated area. It is supplied in tightly sealed containers (e.qg.,
aluminum or glass) to prevent oxidation and contamination.

 Stability: The compound is relatively stable under recommended storage conditions.
However, prolonged exposure to air and light can lead to gradual oxidation, potentially
altering its olfactory profile. Regular quality control checks are advised for long-term stored
material.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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